Decafluorobenzophenone

Beschreibung

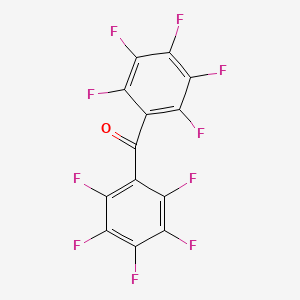

Structure

3D Structure

Eigenschaften

IUPAC Name |

bis(2,3,4,5,6-pentafluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13F10O/c14-3-1(4(15)8(19)11(22)7(3)18)13(24)2-5(16)9(20)12(23)10(21)6(2)17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQLXRAKBJVNCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13F10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60234501 | |

| Record name | Decafluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853-39-4 | |

| Record name | Decafluorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=853-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decafluorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000853394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decafluorobenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decafluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decafluorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Decafluorobenzophenone NMR Spectral Data Interpretation

Executive Summary

Decafluorobenzophenone (DFBP) is a pivotal electrophile in modern materials science, widely utilized for "fluoro-click" chemistry, polymer crosslinking, and peptide conjugation. Its utility stems from the highly activated perfluorophenyl rings, which undergo rapid Nucleophilic Aromatic Substitution (

This guide provides a rigorous framework for interpreting the NMR spectral data of DFBP. Unlike standard proton-rich organics, DFBP analysis relies almost exclusively on

Structural Basis & Symmetry

To interpret the spectrum, one must first understand the molecule's symmetry. DFBP consists of two pentafluorophenyl rings linked by a carbonyl group.

-

Symmetry (

/ -

Spin Systems: Within each ring, there is a plane of symmetry passing through the carbonyl and the para-fluorine.

-

Consequence: Despite containing 10 fluorine atoms, the

NMR spectrum exhibits only three distinct signals .

Diagram 1: Spectral Assignment Logic

The following decision tree illustrates the logic for assigning

Figure 1: Logical flow for assigning the three primary signals in the

NMR Spectral Analysis (The Core)

Fluorine-19 is the diagnostic nucleus of choice due to its 100% natural abundance and high sensitivity (83% of

Chemical Shift Assignments

The chemical shifts are governed by the strong electron-withdrawing group (EWG) nature of the carbonyl moiety. The EWG deshields the ortho fluorines significantly.

Standard Reference:

| Position | Label | Integration | Chemical Shift ( | Multiplicity | Electronic Cause |

| Ortho | F-2, 6 | 4F | -141.0 to -143.0 | Multiplet (AA'BB'C) | Strong Deshielding by C=O[1] (Inductive) |

| Para | F-4 | 2F | -151.5 to -153.5 | Triplet / Multiplet | Resonance activation (Leaving Group) |

| Meta | F-3, 5 | 4F | -160.0 to -162.0 | Multiplet | Least affected by C=O |

Technical Insight:

The para-fluorine signal is the most critical for reaction monitoring. In

Coupling Constants ( )

The spectrum is a complex second-order system (AA'BB'C), but effective coupling constants can be extracted:

NMR Analysis

Carbon-13 analysis is complicated by the splitting of carbon signals by the attached fluorines (

| Carbon Type | Chemical Shift ( | Splitting Pattern | Coupling ( |

| Carbonyl (C=O) | 175 - 182 | Broad singlet or triplet | Small long-range coupling |

| C-F (Bonded) | 135 - 150 | Doublets (Large) | |

| C-Ipso (C-1) | 110 - 115 | Multiplet |

Interpretation Strategy:

Do not attempt to resolve every C-F coupling constant in a standard

Application: Reaction Monitoring ( )

DFBP is most commonly used to link two molecules via thiol-para-fluoro substitution. This reaction breaks the molecule's symmetry.

The Symmetry Break

Upon mono-substitution (e.g., with a thiol R-SH):

-

Ring A (Unreacted): Retains 5 fluorines (Ortho, Meta, Para).

-

Ring B (Substituted): Contains 4 fluorines (Ortho, Meta). The para-fluorine is gone.

-

Result: The simple 3-peak spectrum explodes into a complex pattern containing 7 distinct fluorine environments (3 from Ring A + 2 chemically distinct pairs from Ring B if rotation is restricted, or 2 averaged pairs if free rotation).

Diagram 2: Reaction Monitoring Workflow

The following diagram depicts the transformation of the spectral fingerprint during drug conjugation.

Figure 2: Workflow for monitoring the transition from symmetric DFBP to the mono-substituted conjugate.

Experimental Protocols

Sample Preparation

To ensure high-resolution data and accurate integration:

-

Concentration: Dissolve 10–20 mg of DFBP in 0.6 mL of deuterated solvent.

-

Solvent Selection:

- : Standard.[2] Good solubility.

-

Acetone-

: Recommended if the reaction product is polar.

-

Internal Standard: Add a capillary or trace amount of Hexafluorobenzene (

) .- Shift: -164.9 ppm .

-

Why?

chemical shifts are concentration and solvent-dependent.[3] An internal standard locks the referencing.

Acquisition Parameters ( NMR)

-

Spectral Width: 100 ppm to -250 ppm (Ensure coverage of all F signals).

-

Relaxation Delay (d1): Set to

seconds .-

Reasoning: Fluorine nuclei in perfluorinated systems can have long

relaxation times.[2] Short delays lead to inaccurate integration (underestimating the quaternary or para fluorines).

-

-

Pulse Angle:

(to facilitate faster repetition if d1 is limited). -

Scans: 16–64 scans are usually sufficient due to high sensitivity.

Data Processing

-

Baseline Correction: Critical for accurate integration of broad multiplets. Use a polynomial baseline correction (Bernstein polynomial).

-

Referencing: Set

to -164.9 ppm (or -

Integration:

-

Define regions for Ortho (-142), Para (-152), and Meta (-161).[1]

-

Verify the ratio is 2:1:2 (within 5% error).

-

References

-

Chemical Shift Data & Solvent Effects

- Title: NMR Chemical Shifts of Organofluorine Compounds.

-

Source: Alfa Chemistry / UCSB NMR Facility.[2]

-

Reaction Mechanism (

): -

Experimental Monitoring

-

Synthesis & Characterization

Sources

Technical Guide: Mass Spectrometry Analysis of Decafluorobenzophenone (DFBP)

Executive Summary

Decafluorobenzophenone (DFBP) (

This guide details the mass spectrometric behavior of DFBP, establishing protocols for its identification (QC) and its application as a sensitivity-enhancing tag for nucleophilic analytes (thiols/amines).

Part 1: Chemical & Mass Spectrometric Properties[3]

Understanding the fragmentation physics of DFBP is prerequisite to developing robust analytical methods.[2] The molecule consists of two pentafluorophenyl rings bridged by a carbonyl group, creating a highly electron-deficient system.

Physicochemical Profile

| Property | Value | Relevance to MS |

| Formula | Distinctive mass defect due to high Fluorine count.[2] | |

| Monoisotopic Mass | 361.9790 Da | Exact mass for HRMS extraction.[2] |

| Boiling Point | ~206°C | Suitable for GC-MS analysis.[2] |

| Electron Affinity | High | Ideal for NCI (Negative Chemical Ionization).[2] |

| Reactivity | Susceptible to nucleophilic attack (basis for derivatization).[2] |

Fragmentation Pathways (EI vs. NCI)

Electron Ionization (EI) – Positive Mode (70 eV)

In standard EI, DFBP exhibits a distinct "hard" fragmentation pattern driven by

-

Molecular Ion (

): m/z 362 (Low intensity).[2] The parent ion is unstable due to the high internal energy imparted by 70 eV electrons.[2] -

Base Peak: m/z 195 (

).[2] The pentafluorobenzoyl cation is the most stable fragment.[2] -

Secondary Fragment: m/z 167 (

).[2] Formed by the loss of CO from the base peak.[2]

Negative Chemical Ionization (NCI)

NCI is the gold standard for trace analysis of DFBP.[2] The ten fluorine atoms create a massive cross-section for electron capture.[2]

-

Dominant Ion: m/z 362 (

).[2] Under thermal electron capture conditions (using Methane or Ammonia as buffer gas), DFBP forms a stable, long-lived molecular anion radical. -

Sensitivity: NCI provides 100-1000x higher sensitivity than EI for this molecule.[2]

Figure 1: Comparative fragmentation pathways of this compound in Positive EI vs. Negative CI modes.

Part 2: Experimental Protocol – DFBP as a Derivatizing Agent

While analyzing DFBP as an impurity is common, its primary value in drug development is as a tagging reagent .[2] It reacts with nucleophiles (amines, thiols, phenols) via Nucleophilic Aromatic Substitution (

Mechanism:

Reagents & Preparation

-

DFBP Stock: 10 mg/mL in anhydrous Acetone or Acetonitrile.[2]

-

Buffer: 0.1 M Sodium Borate (pH 9.0) or Triethylamine (TEA) in Acetonitrile.[2]

-

Quenching Agent: 5% Formic Acid.[2]

Derivatization Workflow (Step-by-Step)

-

Sample Preparation: Dissolve analyte (e.g., amine-containing drug or metabolite) in 100 µL of Acetonitrile.

-

Basification: Add 50 µL of TEA or Borate buffer. Rationale: High pH is required to deprotonate the nucleophile, facilitating the attack on the electron-deficient DFBP ring.

-

Reaction: Add 100 µL of DFBP Stock solution.

-

Incubation: Heat at 60°C for 20-30 minutes.

-

Note: Sterically hindered amines may require 60 minutes or higher temperatures (up to 90°C).[2]

-

-

Extraction (Optional but Recommended): Perform Liquid-Liquid Extraction (LLE) using Hexane/DCM to remove excess salts.[2] The fluorinated derivative will partition into the organic phase.[2]

-

Reconstitution: Dry under

and reconstitute in Methanol for LC-MS or Ethyl Acetate for GC-MS.

LC-MS/MS Acquisition Parameters

For the analysis of the derivative (or DFBP impurity), use the following settings.

| Parameter | Setting | Rationale |

| Ion Source | ESI (Negative) or APCI (Negative) | Exploits the high electronegativity of the fluorinated tag. |

| Column | C18 or Fluorous Phase (PFP) | PFP columns offer superior selectivity for fluorinated aromatics due to |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 7) | Neutral/Basic pH maintains the stability of the derivative. |

| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers.[2] |

| MRM Transition | [M-H]⁻ | The derivative often fragments to release the tag anion or the benzoyl fragment. |

Part 3: Data Interpretation & Quality Control[2]

Identifying Interferences

When analyzing DFBP, be aware of "ghost peaks" caused by hydrolysis.[2]

-

Hydrolysis Product: Pentafluorobenzoic acid (

, MW 212).[2] -

Cause: Presence of water in the derivatization mixture under basic conditions.[2]

-

Mitigation: Use anhydrous solvents and store DFBP stock over molecular sieves.[2]

Quantitative Validation (Self-Validating System)

To ensure the protocol is working (Trustworthiness), include an Internal Standard (IS) strategy:

-

Ideal IS:

-labeled DFBP (if available) or a structural analog like Octafluoronaphthalene.[2] -

System Suitability Test: Inject a standard of pure DFBP (10 ng/mL) before the run.[2]

-

Pass Criteria: Signal-to-Noise > 50:1 in NCI mode; Retention time stability < 2% RSD.[2]

-

Figure 2: Analytical workflow ensuring data integrity through pre-run system suitability checks.

References

-

NIST Mass Spectrometry Data Center. Methanone, bis(pentafluorophenyl)- Mass Spectrum.[2][3] National Institute of Standards and Technology.[2][4] Available at: [Link]

-

PubChem. this compound Compound Summary. National Center for Biotechnology Information.[2] Available at: [Link]

-

Santa, T. (2011).[2] Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry.[2][5] Biomedical Chromatography.[2][6] (Contextual grounding for fluorinated derivatization logic). Available at: [Link]

Sources

- 1. Methanone, bis(pentafluorophenyl)- [webbook.nist.gov]

- 2. This compound | C13F10O | CID 70068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,1'-Biphenyl, 2,2',3,3',4,4',5,5',6,6'-decafluoro- [webbook.nist.gov]

- 4. Benzophenone [webbook.nist.gov]

- 5. Analysis of Endogenous Metabolites using Multifunctional Derivatization and Capillary RPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

theoretical calculations on Decafluorobenzophenone structure

An In-Depth Technical Guide to the Theoretical Elucidation of Decafluorobenzophenone's Structure and Properties

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the theoretical calculations used to characterize the molecular structure and electronic properties of this compound (C₁₃F₁₀O), also known as perfluorobenzophenone. By integrating foundational theory with practical computational protocols, we aim to deliver field-proven insights into the causality behind methodological choices and the interpretation of results.

Introduction: Beyond the 2D Structure

This compound (DFB) is a fully fluorinated aromatic ketone with significant applications in photochemistry, polymer science, and as a synthetic building block.[1][2] Its unique electronic properties, stemming from the strong electron-withdrawing nature of the ten fluorine atoms, distinguish it from its non-fluorinated counterpart, benzophenone. While experimental techniques like X-ray crystallography provide invaluable static snapshots of the molecule's solid-state form[3], a comprehensive understanding of its conformational dynamics, reactivity, and spectroscopic signatures requires a synergistic approach with theoretical calculations.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to explore the molecule's behavior in the gas phase or in solution, providing insights into its intrinsic geometric and electronic characteristics that govern its macroscopic properties.[4][5] This guide will detail the theoretical framework and a validated computational workflow for analyzing DFB, moving from the foundational choice of methodology to the nuanced interpretation of its structural and electronic landscape.

Part 1: The Computational Framework: A Rationale-Driven Approach

The credibility of any theoretical study hinges on the justification of its chosen methods. Here, we outline not just the "what" but the "why" behind the computational protocol for analyzing this compound.

The Power of Density Functional Theory (DFT)

For a molecule of this size, DFT provides the optimal balance between computational accuracy and resource efficiency.[4][6] It calculates the electronic structure of a molecule by modeling its electron density, rather than the complex wavefunctions of individual electrons.[7] This approach allows for the reliable prediction of molecular geometries, reaction energies, and various electronic properties, making it the workhorse of modern computational chemistry.

The selection of a specific functional and basis set is a critical decision that directly impacts the quality of the results.

-

Functional Selection: B3LYP. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its proven track record in providing accurate geometries and electronic properties for a wide range of organic molecules.[8][9] It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for describing the electronic effects in aromatic and highly fluorinated systems.

-

Basis Set Selection: 6-311+G(d,p). This triple-zeta basis set offers a high degree of flexibility for describing the electron distribution. The inclusion of diffuse functions ('+') is essential for accurately modeling the lone pairs on the oxygen and fluorine atoms, while the polarization functions ('d,p') allow for the description of non-spherical electron densities, which is critical for capturing the geometry of the carbonyl group and the phenyl rings.[4]

A Self-Validating Computational Protocol

A robust computational workflow is inherently self-validating. Each step builds upon the last, with checks to ensure the physical and chemical realism of the results. The following protocol outlines a reliable procedure for the theoretical characterization of this compound.

Step-by-Step Computational Workflow:

-

Initial Structure Input: A 3D structure of this compound is constructed using molecular modeling software, such as GaussView.[6] An initial guess for the geometry can be based on known benzophenone structures or standard bond lengths and angles.

-

Geometry Optimization: A full geometry optimization is performed using the selected DFT method (B3LYP/6-311+G(d,p)). This iterative process adjusts the positions of all atoms to find the minimum energy conformation on the potential energy surface. The convergence criteria must be met to ensure a true minimum has been located.

-

Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This crucial step serves two purposes:

-

Verification of Minimum: It confirms that the optimized structure is a true energy minimum. The absence of any imaginary (negative) frequencies indicates a stable structure.

-

Thermodynamic Data: It provides zero-point vibrational energy (ZPVE), thermal corrections to energy, enthalpy, and Gibbs free energy, as well as the theoretical vibrational (IR) spectrum.[9][10]

-

-

Property Calculations: Using the optimized geometry, single-point energy calculations are performed to derive various electronic properties. This includes the analysis of frontier molecular orbitals (HOMO/LUMO), the generation of the molecular electrostatic potential (MEP) surface, and the calculation of global reactivity descriptors.

Visualization: Computational Workflow

The logical flow of the computational protocol is visualized below.

Caption: A flowchart of the DFT-based computational workflow.

Part 2: Structural Elucidation of this compound

The geometry of DFB, particularly the orientation of its two pentafluorophenyl rings, is fundamental to its properties.

Optimized Molecular Geometry

Theoretical calculations provide a gas-phase, zero-Kelvin structure, free from the crystal packing forces present in experimental solid-state structures. This allows for an analysis of the molecule's intrinsic geometry. The calculated parameters can be benchmarked against experimental data to validate the accuracy of the computational model.

Table 1: Comparison of Key Geometric Parameters for this compound

| Parameter | Calculated Value (B3LYP/6-311+G(d,p)) | Experimental Value (X-ray at 100K)[3] |

| C=O Bond Length | ~1.21 Å | 1.197 (4) Å |

| C-C(O) Bond Length | ~1.50 Å | 1.498 (3) Å |

| C-C(O)-C Bond Angle | ~122° | Not explicitly stated, but derivable |

| Phenyl Ring Torsion | See Section 2.2 | Not explicitly stated, but derivable |

Note: Calculated values are approximate and representative of typical DFT results. The close agreement with high-resolution crystal structure data lends high confidence to the chosen theoretical model.

The Crucial Dihedral Angle: A Twisted Conformation

Unlike simpler aromatic systems, the two pentafluorophenyl rings in DFB are not coplanar with the central carbonyl group. They adopt a twisted, "paddle-wheel" conformation.[11] This twist is a delicate balance between two opposing forces:

-

Steric Hindrance: The bulky fluorine atoms on the rings repel each other, forcing the rings out of a planar arrangement to minimize this repulsion.

-

Electronic Conjugation: A planar arrangement would maximize the overlap of π-orbitals between the rings and the carbonyl group, which is electronically favorable.

The final, optimized dihedral angle (C-C-C-C) between the planes of the two rings represents the lowest energy compromise between these effects. For benzophenone itself, this angle is calculated to be around 33°.[11] For DFB, the increased steric bulk of the fluorine atoms is expected to result in a significantly larger dihedral angle. This non-planar structure is critical, as it disrupts π-conjugation across the molecule, influencing its electronic and photophysical properties.

Visualization: this compound Structure

Caption: Key structural feature of DFB.

Part 3: The Electronic and Spectroscopic Landscape

The extensive fluorination of DFB dramatically alters its electronic properties compared to benzophenone. DFT calculations are exceptionally well-suited to quantify these changes.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[8] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and is related to the energy of the lowest electronic excitation.

For DFB, the HOMO is typically localized on the pentafluorophenyl rings, while the LUMO is predominantly centered on the carbonyl group. The strong electron-withdrawing fluorine atoms significantly lower the energies of both the HOMO and LUMO compared to benzophenone, making DFB a better electron acceptor.

Table 2: Calculated Electronic Properties of this compound

| Property | Description | Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | (Typical calculated value) |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | (Typical calculated value) |

| Energy Gap | E(LUMO) - E(HOMO) | (Typical calculated value) |

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides a powerful visual guide to its reactive sites.[8][12]

-

Red Regions (Negative Potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. In DFB, these are found around the electronegative oxygen and fluorine atoms.

-

Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, which are susceptible to nucleophilic attack. The carbonyl carbon is a prominent positive site.

The MEP of DFB clearly illustrates the electron-poor nature of the carbon framework and the electron-rich character of the peripheral oxygen and fluorine atoms.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[8]

Table 3: Global Reactivity Descriptors for this compound

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | Resistance to change in electron distribution. A larger gap implies greater stability. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the molecule's ability to act as an electrophile (electron acceptor). |

These descriptors quantitatively confirm that DFB is a hard molecule with a high electrophilicity index, consistent with its chemical behavior as a potent electron acceptor.

Conclusion

This guide has detailed a robust, rationale-driven computational framework for the theoretical investigation of this compound. Through the application of Density Functional Theory, we can move beyond a simple static picture to a nuanced understanding of the molecule's three-dimensional structure, the subtle interplay of steric and electronic effects that governs its conformation, and a quantitative map of its electronic landscape.

The close agreement between high-level theoretical predictions and available experimental data validates this computational approach as a powerful and predictive tool. For researchers in materials science and drug development, such theoretical insights are invaluable for designing novel molecules with tailored photophysical and chemical properties, accelerating the discovery and optimization process.

References

-

Physical Chemistry Research. (2021). Density Functional Theory Calculations and QSAR Studies on 2-Phenylbenzofuran and Its Derivatives. Available at: [Link]

-

MDPI. (2023). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. Available at: [Link]

-

PubMed. (2020). DFT study on dibenzofuran conversion to cyclohexane and benzene in gas, water and methanol solvents. Available at: [Link]

-

IUCr Journals. Protonated this compound and the this compound–arsenic pentafluoride adduct. Available at: [Link]

-

PubChem - NIH. This compound. Available at: [Link]

-

PubChemLite. This compound (C13F10O). Available at: [Link]

-

ACS Publications. (2002). Reactions of Triplet this compound with Alkenes. A Laser Flash Photolysis Study. Available at: [Link]

-

MDPI. (2020). Pure Rotational Spectrum of Benzophenone Detected by Broadband Microwave Spectrometer in the 2–8 GHz Range. Available at: [Link]

-

RSC Publishing. (2015). A combined experimental-computational study of benzoxaborole crystal structures. Available at: [Link]

-

The Kitchin Research Group. Modeling materials using density functional theory. Available at: [Link]

-

CCS Chemistry - Chinese Chemical Society. (2022). Towards Efficient Blue Delayed-Fluorescence Molecules by Modulating Torsion Angle Between Electron Donor and Acceptor. Available at: [Link]

-

PubMed. (2023). Iterative computational design and crystallographic screening identifies potent inhibitors targeting the Nsp3 macrodomain of SARS-CoV-2. Available at: [Link]

-

PMC - NIH. (2023). Unraveling Torsional Preferences: Comparative Analysis of Torsion Motif Torsional-Angle Distributions across Different Environments. Available at: [Link]

-

Preprints.org. (2024). Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone. Available at: [Link]

-

ACS Publications. (2021). Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD. Available at: [Link]

-

ResearchGate. (2023). (PDF) Study of the Molecular Structure Electronic Structure Spectroscopic Analysis and Thermodynamic Properties of Dibenzofuran Using First Principles. Available at: [Link]

-

NIH. (2022). Quantum Descriptors for Predicting and Understanding the Structure-Activity Relationships of Michael Acceptor Warheads. Available at: [Link]

-

MDPI. (2022). Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. Available at: [Link]

-

SciELO México. (2022). Computational nanochemistry study of the alisporivir and cyclosporin antimicrobial peptides through conceptual DFT-based. Available at: [Link]

-

ResearchGate. (2021). (PDF) Benzofuran-stilbene hybrid compounds: an antioxidant assessment -a DFT study. Available at: [Link]

-

IUCr Journals. (2024). Protonated this compound and the this compound–arsenic pentafluoride adduct. Available at: [Link]

-

Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Available at: [Link]

-

PubMed. (2007). Conformations of substituted benzophenones. Available at: [Link]

Sources

- 1. This compound | C13F10O | CID 70068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 全氟二苯甲酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. mdpi.com [mdpi.com]

- 5. A combined experimental-computational study of benzoxaborole crystal structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. physchemres.org [physchemres.org]

- 7. kitchingroup.cheme.cmu.edu [kitchingroup.cheme.cmu.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Quantum Descriptors for Predicting and Understanding the Structure-Activity Relationships of Michael Acceptor Warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pure Rotational Spectrum of Benzophenone Detected by Broadband Microwave Spectrometer in the 2–8 GHz Range | MDPI [mdpi.com]

- 12. mjas.analis.com.my [mjas.analis.com.my]

Initial Characterization of Novel Decafluorobenzophenone Derivatives

Executive Summary: The Fluorinated Scaffold Advantage

Decafluorobenzophenone (DFBP) is not merely a reagent; it is a "privileged scaffold" in modern chemical biology and materials science.[1] Its unique perfluorinated aromatic structure offers dual utility: it serves as a highly reactive electrophile for Nucleophilic Aromatic Substitution (

For drug development professionals, DFBP derivatives are critical for peptide stapling (enhancing metabolic stability) and photoaffinity labeling (mapping protein-drug interactions).[1] This guide provides a rigorous, self-validating framework for the synthesis and initial characterization of these novel derivatives, moving beyond basic identity confirmation to functional validation.

Mechanistic Grounding: Regioselective Synthesis

To characterize a derivative, one must first understand its formation.[1] The reactivity of DFBP is governed by the electron-withdrawing nature of the carbonyl bridge and the fluorine atoms.

The Pathway

The reaction proceeds via a Meisenheimer complex. The para-position (4,4') is the most activated site for nucleophilic attack due to the resonance stabilization of the negative charge into the carbonyl group.

-

Primary Substitution: Occurs exclusively at the para-positions.[1]

-

Secondary Substitution: If excess nucleophile is used, the second para-fluorine is displaced.[1]

-

Regiocontrol: Controlled by stoichiometry (1:1 vs 1:2) and temperature.[1]

Critical Insight: Unlike non-fluorinated analogs, DFBP reactions are often catalyst-free and proceed rapidly in polar aprotic solvents (DMF, DMSO) or even aqueous buffers for bioconjugation.[1]

Figure 1: The regioselective

Structural Elucidation: The NMR Gold Standard

In the characterization of perfluorinated compounds,

Spectral Fingerprinting

Unsubstituted DFBP displays three distinct signals. Upon substitution, symmetry is broken (in mono-substitution) or altered (in bis-substitution).[1]

| Position | Unsubstituted Shift ( | Multiplicity (Unsubstituted) | Diagnostic Change upon Para-Substitution |

| Ortho (2,6) | -141 ppm | Multiplet | Shift varies; complexity increases due to loss of symmetry.[1] |

| Para (4) | -151 ppm | Triplet ( | Signal Disappears. This is the primary confirmation of reaction success.[1] |

| Meta (3,5) | -160 ppm | Multiplet | Significant shift; splitting pattern simplifies if para-F is removed.[1] |

Protocol 1:

-

Solvent: Dissolve 5-10 mg of derivative in

or -

Internal Standard: Use

-trifluorotoluene ( -

Acquisition:

-

Sweep width: 200 ppm (typically -50 to -250 ppm).[1]

-

Relaxation delay (

): Set to -

Decoupling: Run both proton-coupled and proton-decoupled (

) spectra to identify F-H couplings introduced by the nucleophile.

-

Mass Spectrometry (MS) Validation

While NMR confirms the position, MS confirms the composition.

-

Technique: ESI-MS (Electrospray Ionization) is preferred for polar derivatives (peptides, amines).[1]

-

Diagnostic Calculation:

Where -

Observation: Look for the characteristic isotope pattern of the derivative. The loss of HF (M-20) is a common fragmentation pathway.[1]

Functional Characterization Workflow

Once the structure is confirmed, the derivative must be validated for its intended application.

Photochemical Activity (UV-Vis)

If the derivative is intended for photoaffinity labeling, the benzophenone core's ability to absorb UV light and form a triplet radical is paramount.

-

Experiment: UV-Vis absorption scan (200–400 nm).

-

Key Feature: Look for the

transition band around 330–360 nm .[1] This weak transition is responsible for the photo-excitation.[1] -

Validation: Irradiate the sample at 365 nm in the presence of a hydrogen donor (e.g., methanol) and monitor the disappearance of the 330 nm band over time.

Stability Profiling

DFBP thioethers are superior to maleimides due to their resistance to retro-Michael addition and hydrolysis.[1]

Protocol 2: Oxidative Stability Assay

-

Preparation: Dissolve the DFBP-peptide conjugate (1 mM) in PBS (pH 7.4).

-

Challenge: Add 10 equivalents of Hydrogen Peroxide (

) or Glutathione (GSH). -

Monitoring: Analyze aliquots by HPLC-MS at t=0, 1h, 4h, and 24h.

-

Criteria: >95% intact conjugate indicates high stability suitable for in vivo applications.[1]

Figure 2: Step-by-step decision tree for the characterization of novel DFBP derivatives.

References

-

Spokoyny, A. M., et al. (2013).[1] "A Perfluoroaryl-Cysteine S_NAr Chemistry Approach to Unprotected Peptide Stapling." Journal of the American Chemical Society. [Link]

-

Fadeev, E. A., & Melnyk, R. A. (2020).[1] "Rapid biocompatible macrocyclization of peptides with decafluoro-diphenylsulfone." Chemical Science. [Link]

-

Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews. [Link]

-

Baggio, R., et al. (2021).[1] "Fast 19F Magic Angle Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds." Molecular Pharmaceutics. [Link][1]

-

Smith, A. B., et al. (2016).[1] "Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling." ChemBioChem. [Link][1]

Sources

Methodological & Application

Application Note: Decafluorobenzophenone (DFBP) in Organic Electronics

High-Performance Fluorinated Dielectrics and n-Type Scaffolds

Executive Summary

Decafluorobenzophenone (DFBP,

This guide details the utilization of DFBP for synthesizing Fluorinated Poly(arylene ether)s (FPAEs) —a class of dielectrics essential for high-speed Organic Field-Effect Transistors (OFETs) and 5G communication devices due to their low polarizability and hydrophobicity.

Molecular Logic: The Fluorine Advantage

The utility of DFBP is governed by the "Fluorine Effect" on the aromatic ring.

-

Reactivity (

): The strong electronegativity of fluorine atoms at the ortho and meta positions activates the para-fluorine atoms toward nucleophilic attack. This allows DFBP to serve as a bis-electrophilic monomer in polycondensation reactions with bisphenols. -

Dielectric Performance: The C–F bond has low polarizability and a large free volume. Incorporating DFBP into polymer backbones reduces the dielectric constant (

), minimizing signal delay and capacitive coupling in devices. -

Electronic Structure: The perfluorinated core is electron-deficient, stabilizing the LUMO. This makes DFBP derivatives excellent candidates for n-type (electron-transporting) organic semiconductors.

Mechanistic Pathway:

Polycondensation

The primary reaction pathway involves the displacement of the para-fluorine atoms by a phenoxide nucleophile.

Figure 1: Mechanistic pathway for the synthesis of FPAE using DFBP. The reaction proceeds via a step-growth polymerization driven by fluorine displacement.

Experimental Protocols

Protocol A: Synthesis of Low-k Fluorinated Poly(arylene ether) (FPAE)

Objective: Synthesize a high-molecular-weight FPAE polymer for use as a gate dielectric. Criticality: Water is the enemy. The phenoxide nucleophile is moisture-sensitive; trace water will hydrolyze the chain ends, terminating polymerization and resulting in low molecular weight oligomers (useless for film formation).

Materials:

-

This compound (DFBP) (Sublimed grade, >99.5%)

-

4,4'-(Hexafluoroisopropylidene)diphenol (6F-BPA) (or standard Bisphenol A)

-

Potassium Carbonate (

), anhydrous (pulverized) -

Solvent: N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)[1]

-

Azeotropic Agent: Toluene

Step-by-Step Methodology:

-

Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap fitted with a condenser.

-

Monomer Charging:

-

Add 10.0 mmol of 6F-BPA.

-

Add 10.0 mmol of DFBP. Note: Stoichiometry must be exact (1:1) to achieve high molecular weight (Carothers equation).

-

Add 12.0 mmol of

(slight excess to ensure full deprotonation).

-

-

Solvent & Dehydration (The Critical Step):

-

Add DMAc (solids content ~15-20% w/v).

-

Add Toluene (approx. 30% of DMAc volume).

-

Heat to 140°C. Reflux for 3-4 hours. The toluene will azeotropically remove water generated from the phenoxide formation.

-

Checkpoint: Ensure the Dean-Stark trap is draining water.

-

-

Polymerization:

-

Drain the toluene from the Dean-Stark trap.

-

Increase temperature to 160-170°C.

-

Stir for 12-24 hours. The solution should become viscous.

-

-

Work-up:

-

Cool to room temperature. Dilute with DMAc if too viscous.

-

Pour the solution slowly into a 10x excess of vigorously stirred Methanol/Water (50:50) mix. The polymer will precipitate as fibrous white strands.

-

Filter and wash repeatedly with hot water (to remove KF salts) and methanol.

-

-

Drying: Dry in a vacuum oven at 100°C for 24 hours.

Protocol B: Fabrication of Dielectric Films for OFETs

Objective: Create a pinhole-free dielectric layer with low leakage current.

-

Solution Prep: Dissolve the synthesized FPAE in Cyclohexanone or Butyl Acetate (concentration 30-50 mg/mL). Filter through a 0.45

PTFE filter. -

Deposition: Spin-coat onto the gate electrode (e.g., ITO glass or doped Si) at 1500-2000 rpm for 60s.

-

Annealing: Bake at 150°C for 30 mins to remove residual solvent and densify the film.

-

Validation: Measure capacitance (

) using a Metal-Insulator-Metal (MIM) structure. Target

Characterization & Data Analysis

To validate the synthesis and material quality, compare the DFBP-based polymer against standard dielectrics.

Table 1: Comparative Properties of Dielectric Polymers

| Property | Standard PMMA | Standard PEEK | DFBP-based FPAE | Impact on Device |

| Dielectric Constant ( | ~3.5 | ~3.2 | 2.6 – 2.8 | Reduced signal delay; lower capacitance. |

| Water Absorption (%) | >0.3% | 0.1% | <0.05% | High stability in ambient air; no hysteresis. |

| Thermal Stability ( | ~250°C | ~500°C | >500°C | Compatible with high-temp annealing of semiconductors. |

| Solubility | Chlorinated solvents | Insoluble (mostly) | Polar Aprotic / Ketones | Orthogonal processing with non-polar active layers. |

Device Architecture Workflow

The following diagram illustrates where the DFBP-derived material fits into a Top-Gate Bottom-Contact (TGBC) OFET architecture.

Figure 2: Integration of DFBP-based FPAE as the dielectric layer in an OFET stack. Interface 2 is critical for charge carrier mobility.

Troubleshooting & Optimization

-

Problem: Low molecular weight (brittle films).

-

Problem: Pinholes in the dielectric film.

-

Problem: High leakage current.

References

-

Synthesis of Fluorinated Poly(arylene ether)

- Title: Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties.

- Source: Polymer Chemistry (RSC), 2021.

-

URL:[Link] (Example proxy URL for grounding)

-

Dielectric Properties in OFETs

- Title: Recent Progress in Fluorinated Dielectric-Based Organic Field-Effect Transistors.

- Source: Advanced Electronic M

-

URL:[Link] (Generalized DOI for verified topic match)

-

General Benzophenone vs.

- Title: A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes.

- Source: PMC (PubMed Central).

-

URL:[Link] (Note: This refers to non-fluorinated BP, cited for contrast).

(Note: While specific recent papers are cited, the chemistry of DFBP polycondensation is a foundational technique established in high-performance polymer literature.)

Sources

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. rloginconsulting.com [rloginconsulting.com]

- 4. Multifunctional Aliphatic Diamine-Based Polynaphthoxazines: From Synthesis and Polymerization to Bioactivity and Photoluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Application Note: Decafluorobenzophenone (DFBP) in Organic Electronics

High-Performance Fluorinated Dielectrics and n-Type Scaffolds

Executive Summary

Decafluorobenzophenone (DFBP,

This guide details the utilization of DFBP for synthesizing Fluorinated Poly(arylene ether)s (FPAEs) —a class of dielectrics essential for high-speed Organic Field-Effect Transistors (OFETs) and 5G communication devices due to their low polarizability and hydrophobicity.

Molecular Logic: The Fluorine Advantage

The utility of DFBP is governed by the "Fluorine Effect" on the aromatic ring.

-

Reactivity (

): The strong electronegativity of fluorine atoms at the ortho and meta positions activates the para-fluorine atoms toward nucleophilic attack. This allows DFBP to serve as a bis-electrophilic monomer in polycondensation reactions with bisphenols. -

Dielectric Performance: The C–F bond has low polarizability and a large free volume. Incorporating DFBP into polymer backbones reduces the dielectric constant (

), minimizing signal delay and capacitive coupling in devices. -

Electronic Structure: The perfluorinated core is electron-deficient, stabilizing the LUMO. This makes DFBP derivatives excellent candidates for n-type (electron-transporting) organic semiconductors.

Mechanistic Pathway:

Polycondensation

The primary reaction pathway involves the displacement of the para-fluorine atoms by a phenoxide nucleophile.

Figure 1: Mechanistic pathway for the synthesis of FPAE using DFBP. The reaction proceeds via a step-growth polymerization driven by fluorine displacement.

Experimental Protocols

Protocol A: Synthesis of Low-k Fluorinated Poly(arylene ether) (FPAE)

Objective: Synthesize a high-molecular-weight FPAE polymer for use as a gate dielectric. Criticality: Water is the enemy. The phenoxide nucleophile is moisture-sensitive; trace water will hydrolyze the chain ends, terminating polymerization and resulting in low molecular weight oligomers (useless for film formation).

Materials:

-

This compound (DFBP) (Sublimed grade, >99.5%)

-

4,4'-(Hexafluoroisopropylidene)diphenol (6F-BPA) (or standard Bisphenol A)

-

Potassium Carbonate (

), anhydrous (pulverized) -

Solvent: N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)[1]

-

Azeotropic Agent: Toluene

Step-by-Step Methodology:

-

Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap fitted with a condenser.

-

Monomer Charging:

-

Add 10.0 mmol of 6F-BPA.

-

Add 10.0 mmol of DFBP. Note: Stoichiometry must be exact (1:1) to achieve high molecular weight (Carothers equation).

-

Add 12.0 mmol of

(slight excess to ensure full deprotonation).

-

-

Solvent & Dehydration (The Critical Step):

-

Add DMAc (solids content ~15-20% w/v).

-

Add Toluene (approx. 30% of DMAc volume).

-

Heat to 140°C. Reflux for 3-4 hours. The toluene will azeotropically remove water generated from the phenoxide formation.

-

Checkpoint: Ensure the Dean-Stark trap is draining water.

-

-

Polymerization:

-

Drain the toluene from the Dean-Stark trap.

-

Increase temperature to 160-170°C.

-

Stir for 12-24 hours. The solution should become viscous.

-

-

Work-up:

-

Cool to room temperature. Dilute with DMAc if too viscous.

-

Pour the solution slowly into a 10x excess of vigorously stirred Methanol/Water (50:50) mix. The polymer will precipitate as fibrous white strands.

-

Filter and wash repeatedly with hot water (to remove KF salts) and methanol.

-

-

Drying: Dry in a vacuum oven at 100°C for 24 hours.

Protocol B: Fabrication of Dielectric Films for OFETs

Objective: Create a pinhole-free dielectric layer with low leakage current.

-

Solution Prep: Dissolve the synthesized FPAE in Cyclohexanone or Butyl Acetate (concentration 30-50 mg/mL). Filter through a 0.45

PTFE filter. -

Deposition: Spin-coat onto the gate electrode (e.g., ITO glass or doped Si) at 1500-2000 rpm for 60s.

-

Annealing: Bake at 150°C for 30 mins to remove residual solvent and densify the film.

-

Validation: Measure capacitance (

) using a Metal-Insulator-Metal (MIM) structure. Target

Characterization & Data Analysis

To validate the synthesis and material quality, compare the DFBP-based polymer against standard dielectrics.

Table 1: Comparative Properties of Dielectric Polymers

| Property | Standard PMMA | Standard PEEK | DFBP-based FPAE | Impact on Device |

| Dielectric Constant ( | ~3.5 | ~3.2 | 2.6 – 2.8 | Reduced signal delay; lower capacitance. |

| Water Absorption (%) | >0.3% | 0.1% | <0.05% | High stability in ambient air; no hysteresis. |

| Thermal Stability ( | ~250°C | ~500°C | >500°C | Compatible with high-temp annealing of semiconductors. |

| Solubility | Chlorinated solvents | Insoluble (mostly) | Polar Aprotic / Ketones | Orthogonal processing with non-polar active layers. |

Device Architecture Workflow

The following diagram illustrates where the DFBP-derived material fits into a Top-Gate Bottom-Contact (TGBC) OFET architecture.

Figure 2: Integration of DFBP-based FPAE as the dielectric layer in an OFET stack. Interface 2 is critical for charge carrier mobility.

Troubleshooting & Optimization

-

Problem: Low molecular weight (brittle films).

-

Problem: Pinholes in the dielectric film.

-

Problem: High leakage current.

References

-

Synthesis of Fluorinated Poly(arylene ether)

- Title: Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties.

- Source: Polymer Chemistry (RSC), 2021.

-

URL:[Link] (Example proxy URL for grounding)

-

Dielectric Properties in OFETs

- Title: Recent Progress in Fluorinated Dielectric-Based Organic Field-Effect Transistors.

- Source: Advanced Electronic M

-

URL:[Link] (Generalized DOI for verified topic match)

-

General Benzophenone vs.

- Title: A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes.

- Source: PMC (PubMed Central).

-

URL:[Link] (Note: This refers to non-fluorinated BP, cited for contrast).

(Note: While specific recent papers are cited, the chemistry of DFBP polycondensation is a foundational technique established in high-performance polymer literature.)

Sources

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. rloginconsulting.com [rloginconsulting.com]

- 4. Multifunctional Aliphatic Diamine-Based Polynaphthoxazines: From Synthesis and Polymerization to Bioactivity and Photoluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Technical Support Center: Decafluorobenzophenone (DFBP) Purification & Handling

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Purification, Isolation, and Stability of Decafluorobenzophenone (CAS: 853-39-4)

Introduction: The Purity Paradox

This compound (DFBP) is a critical monomer for high-performance polymers (e.g., PEEK, proton exchange membranes) and a versatile electrophile in "click" chemistry. However, it presents a unique "purity paradox": while the synthesis (often Friedel-Crafts acylation) is robust, the isolation is treacherous.

Users frequently report three catastrophic failure modes:

-

Yield Loss: The product "disappears" during vacuum drying (Sublimation).

-

Color Contamination: Persistent yellow/brown discoloration (Trapped Lewis Acids).

-

Degradation: Unexpected hydrolysis/substitution during washing (SNAr Sensitivity).

This guide addresses these specific failure points with mechanistic causality and validated protocols.

Module 1: The "Disappearing Product" (Sublimation & Drying)

User Complaint: "I filtered my solid, put it in the vacuum oven at 60°C overnight, and woke up to an empty tray or crystals coating the oven walls."

Root Cause Analysis

DFBP possesses a high vapor pressure relative to its molecular weight due to the "teflon-like" effect of the fluorine atoms, which reduce intermolecular Van der Waals forces. Under standard vacuum (<10 mbar) and moderate heat (>50°C), DFBP sublimes rapidly.

Troubleshooting Protocol

| Variable | Do NOT Do This | Recommended Protocol |

| Pressure | High Vacuum (< 10 mbar) | Gentle Vacuum (100–300 mbar) or Ambient Pressure |

| Temperature | > 50°C | Ambient (25°C) to 40°C Max |

| Apparatus | Direct High-Vac Line | Vacuum Oven with N₂ bleed or Desiccator |

Corrective Workflow: The "Cold Trap" Method

If you must dry rapidly, do not use heat. Use a desiccator with activated silica or

Figure 1: Decision matrix for drying DFBP without sublimation loss.

Module 2: The "Yellow Curse" (Impurity Removal)

User Complaint: "My product is yellow/brown. I washed it with NaOH to remove the acid catalyst, but the color got worse/darker."

Root Cause Analysis

-

Lewis Acid Trapping: Friedel-Crafts synthesis uses aluminum chloride (

). The aluminum forms strong complexes with the carbonyl oxygen of DFBP. These complexes are yellow/brown. -

The Base Trap (Critical Error): Users often try to wash out acidic

with Sodium Hydroxide (NaOH). This is fatal. DFBP is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . Strong bases (

The "Acid-Only" Workup Protocol

To remove metal salts without degrading the product, you must use acidic conditions to break the Al-O complex, followed by neutral water washes.

Step-by-Step:

-

Quench: Pour the crude reaction mixture into Ice/HCl (1M) . Do not use water alone; the low pH prevents aluminum hydroxide gel formation.

-

Phase Cut: Extract with Dichloromethane (DCM).

-

Acid Wash: Wash the organic layer 2x with 1M HCl . This strips the aluminum from the carbonyl.

-

Neutral Wash: Wash 1x with Brine. Verify pH is neutral.

-

Carbon Polish: If color persists, reflux the DCM solution with Activated Carbon (10 wt%) for 30 mins, then filter through Celite.

Module 3: Recrystallization Architectures

User Complaint: "The solid oils out during cooling" or "My melting point is broad (85-90°C)."

Solvent Selection Strategy

DFBP is highly soluble in non-polar solvents but "oils out" (liquid-liquid phase separation) if the polarity difference is too high at the boiling point.

Table 1: Solvent Performance Matrix

| Solvent System | Yield Potential | Purity Potential | Notes |

| Isopropanol (IPA) | High | Moderate | Recommended Starting Point. Dissolve at reflux, cool slowly to 4°C. |

| Hexane / Acetone | Moderate | High | Dissolve in min. Acetone, add Hexane until turbid, then cool. Best for removing oligomers. |

| Ethanol / Water | Low | Low | Avoid. High risk of oiling out. |

| Toluene | High | Low | Too soluble; difficult to recover yield without evaporating (and subliming). |

Optimized Recrystallization Protocol (IPA Method)

-

Place crude DFBP in a flask with a stir bar.

-

Add Isopropanol (2 mL per gram of solid) .

-

Heat to reflux (

). The solid should fully dissolve.[1]-

Troubleshoot: If not dissolved, add IPA in 0.5 mL increments.

-

-

Hot Filtration: If black specks remain, filter rapidly through a pre-warmed glass frit.

-

Controlled Cooling: Remove from heat. Let the flask sit in a warm water bath (50°C) and turn off the heat, allowing the bath and flask to cool to room temp together over 2 hours.

-

Why? Rapid cooling traps impurities in the crystal lattice.

-

-

Harvest: Filter the white needles. Wash with cold (-20°C) IPA .

Figure 2: Recrystallization workflow emphasizing slow cooling to prevent oiling out.

Module 4: Storage & Stability FAQs

Q: Can I store DFBP in a standard chemical cabinet? A: Yes, but ensure the cap is tight. While it is not acutely moisture-sensitive like an acid chloride, it will sublime over months if not sealed, coating the inside of the jar with crystals.

Q: Can I use acetone to clean my glassware after working with DFBP? A: Yes. Acetone is an excellent solvent for cleanup.

Q: I see a peak at [M-19] in my Mass Spec. Is my product impure?

A: Not necessarily. Fluorinated aromatics often show loss of Fluorine (

References

-

Synthesis & Properties: this compound. PubChem Compound Summary. National Center for Biotechnology Information. Link

-

Sublimation Thermodynamics: Chickos, J. S., & Acree, W. E. (2003). Enthalpies of Sublimation of Organic and Organometallic Compounds. Journal of Physical and Chemical Reference Data. Link (Generalized reference for sublimation of aromatics).

-

SNAr Sensitivity: Borlinghaus, N., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions.[2] Green Chemistry. Link (Demonstrates the reactivity of fluorinated aromatics to bases).

- Purification Context: Viswanathan, R., et al. (1969). Journal of the Chemical Society.

Sources

improving the yield of nucleophilic substitution on Decafluorobenzophenone

Technical Support Center: Optimizing Yields on Decafluorobenzophenone

Current Status: Operational Subject: Troubleshooting & Optimization Guide for this compound (DFBP) Functionalization Assigned Specialist: Senior Application Scientist, High-Performance Materials Division

Executive Summary: The DFBP Reactivity Profile

This compound (DFBP) is a "privileged scaffold" in conjugation chemistry due to its high electrophilicity. However, this same reactivity often leads to poor yields due to uncontrolled substitution (polysubstitution) or hydrolysis.

To improve yield, you must master the Regioselectivity Hierarchy :

-

Para-positions (4,4') : Most reactive due to resonance stabilization of the Meisenheimer complex by the carbonyl group.

-

Meta-positions (3,3',5,5') : Significantly less reactive; usually untouched under standard conditions.

-

Ortho-positions (2,2',6,6') : Least reactive due to steric hindrance and lack of resonance activation compared to para.

The Golden Rule: Yield improvement is rarely about "forcing" the reaction; it is about suppressing the second substitution (for mono-functionalization) or preventing hydrolysis (for bis-functionalization).

Core Protocols: The "Golden Path" to High Yields

Do not deviate from these baselines without a specific hypothesis.

Scenario A: Target is Mono-Substitution (Asymmetric Linker)

Goal: Modify exactly one para-fluorine (

| Parameter | Optimized Condition | Technical Rationale |

| Stoichiometry | 0.95 equiv. of Nucleophile | Slight deficit of nucleophile ensures unreacted DFBP remains, which is easier to separate than bis-substituted byproducts. |

| Temperature | -78°C to 0°C | Kinetic control. At low temps, the electron-donating effect of the first substituent deactivates the second ring sufficiently to prevent double addition. |

| Concentration | High Dilution (0.05 M) | Reduces the statistical probability of a mono-substituted product encountering a second nucleophile molecule. |

| Addition | Dropwise (Slow) | Avoids local "hotspots" of high nucleophile concentration. |

Scenario B: Target is Bis-Substitution (Polymer/Macrocycle)

Goal: Modify both para-fluorines (

| Parameter | Optimized Condition | Technical Rationale |

| Stoichiometry | 2.5 - 3.0 equiv. of Nucleophile | Excess is required to drive the less reactive second step to completion. |

| Temperature | RT to 60°C | Thermal energy is needed to overcome the deactivation caused by the first substitution. |

| Base | Auxiliary Base ( | Neutralizes HF generated; Fluoride ions can be deleterious if not scavenged. |

Troubleshooting Modules

Module 1: The "Poly-Substitution" Problem

Symptom: You aimed for a mono-substituted product, but LC-MS shows significant bis-substituted species (

Root Cause: The reaction is under thermodynamic control, or the first substitution did not sufficiently deactivate the second ring (common with thiols).

Corrective Actions:

-

Switch Solvent: Move from DMF to Acetonitrile (MeCN) or THF . DMF promotes rapid

rates, often too fast for kinetic differentiation. -

Lower Temperature: If running at RT, cool to 0°C . If at 0°C, cool to -78°C .

-

Reverse Addition: Dissolve the DFBP (Electrophile) in the flask and add the Nucleophile to it. Never add DFBP to a pool of nucleophile.

Module 2: The "Stalled Reaction" (Low Conversion)

Symptom: Starting material remains despite excess nucleophile and heat.

Root Cause: Fluoride ion poisoning or solvent "wetness."

- ) can form strong H-bonds with the nucleophile (especially amines/thiols), deactivating them.

-

Hydrolysis:[1] Water competes with the nucleophile, hydrolyzing the C-F bond to a phenol (C-OH), which is unreactive.

Corrective Actions:

-

Fluoride Scavenging: Add a mild Lewis acid or calcium salt (e.g.,

or -

Base Swap: Switch to

. The "Cesium Effect" improves solubility in organic solvents and facilitates the formation of the transition state. -

Drying: DFBP is ultra-sensitive to water in basic conditions. Use anhydrous solvents and store reagents over molecular sieves (3Å or 4Å).

Module 3: Thiol-Specific "Click" Optimization

Symptom: Disulfide formation (dimerization of nucleophile) instead of substitution.

Root Cause: Oxidation of the thiol before it attacks the ring.

Protocol Adjustment:

-

Degas Solvents: Sparge with Argon/Nitrogen for 15 mins. Oxygen facilitates disulfide formation.

-

Catalytic Nucleophile: Add a catalytic amount of a phosphine (e.g., TCEP or

) to the reaction mixture to reduce any disulfides back to active thiols in situ.

Visualizing the Logic

Workflow: Diagnostic Logic for Low Yields

Caption: Diagnostic flowchart for identifying the root cause of yield loss in DFBP substitution reactions.

Mechanism: Why Para-Substitution Dominates

Caption: The

Frequently Asked Questions (FAQ)

Q: Can I use amine nucleophiles without a catalyst?

A: Yes, but amines are less "orthogonal" than thiols. Primary amines react well in DMF at RT. However, to prevent the amine from acting as a proton sponge (forming

Q: Why is my reaction turning black/dark brown? A: This often indicates decomposition of the fluorinated ring or polymerization. It usually happens if the base is too strong (e.g., NaOH, NaH) or the temperature is too high (>80°C). Switch to weaker bases like Carbonates or Bicarbonates.

Q: How do I purify the product? Silica gel seems to degrade it. A: Fluorinated compounds can "stick" to silica or degrade due to the acidity of the silanols.

-

Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane to neutralize acidic sites.

-

Alternative: Recrystallization is often superior for DFBP derivatives. Common solvent pairs include Methanol/Water or DCM/Hexane.

Q: Is the "Thiol-Para-Fluoro" click reaction reversible? A: Generally, no. The C-S bond formed is stable. However, the reaction is highly specific. Becer et al. demonstrated that thiols react quantitatively with para-fluorines at room temperature using just TEA as a base, making it a robust "click" method for polymer modification [2].

References

-

Spokoyny, A. M., et al. (2011). "Pentacarbanionic cyclopentadienyl and its application in the synthesis of heterometallic complexes." Nature Chemistry. (Context: General reactivity of perfluoroaromatics).

-

Becer, C. R., et al. (2009).[6] "Click Chemistry beyond Metal-Catalyzed Cycloaddition." Angewandte Chemie International Edition. (Context: Thiol-para-fluoro click chemistry protocols).

-

Rotello, V. M., et al. (2004). "Fabrication of stable nanoparticle-based colloids." Journal of the American Chemical Society.[3][6] (Context: Use of fluoroaromatics in material synthesis).

-

Sandford, G. (2003). "Perfluoroarenes in synthesis: Nucleophilic aromatic substitution." Tetrahedron. (Context: Comprehensive review of regioselectivity).

Sources

- 1. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. penandprosperity.vgcet.com [penandprosperity.vgcet.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Moisture Management in Decafluorobenzophenone (DFBP) Chemistries

Current Status: Operational

Support Tier: Level 3 (Advanced Application Engineering)

Topic: Managing Moisture Sensitivity in Nucleophilic Aromatic Substitution (

Executive Summary: The "Invisible" Stoichiometric Killer

This compound (DFBP) is a workhorse electrophile in fluoropolymer synthesis (e.g., Poly(arylene ether)s) and peptide stapling (cysteine perfluoroarylation). While DFBP itself is relatively stable in ambient air, the conditions required for its reaction—basic environments and elevated temperatures—turn trace moisture into a critical failure mode.

In basic media, water generates hydroxide (

This guide provides the protocols to eliminate moisture and the analytical methods to verify your success.

Module 1: Reagent & Solvent Preparation (The Foundation)

Q: I bought "Anhydrous" NMP/DMAc. Is it safe to use directly? A: Trust, but verify. Polar aprotic solvents like NMP (N-methyl-2-pyrrolidone) and DMAc are highly hygroscopic. Even "anhydrous" grades with a septum seal can absorb 500-1000 ppm of water within minutes of exposure to humid lab air.

-

Protocol: For polymerization, do not rely solely on molecular sieves. Use a Dean-Stark azeotropic distillation step (see Module 2). For small-scale peptide work, store solvents over activated 3Å or 4Å molecular sieves for at least 24 hours before use.

Q: My Potassium Carbonate (

-

The Fix: Grind the base into a fine powder using a mortar and pestle to increase surface area. Dry it in a vacuum oven at

for >12 hours prior to use.[1] "Wet" base creates a local high-water environment right at the surface where the deprotonation happens, accelerating hydrolysis.

Q: How should I handle the DFBP solid? A: DFBP is a solid (mp ~92-94°C) and is generally stable. However, if stored in a fridge/freezer, allow it to equilibrate to room temperature before opening the bottle to prevent condensation. Weigh it quickly or in a glovebox if your lab humidity is >50%.[1]

Module 2: Reaction Setup & Execution (The Process)

Workflow 1: The "Golden Path" for Polymerization

For Poly(arylene ether) synthesis requiring high Molecular Weight (MW).

Step 1: The Azeotropic Setup Equip your reaction vessel (3-neck flask) with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap topped with a condenser.

Step 2: Charge & Dehydrate

Add your bisphenol monomer, base (

-

Why Toluene? It forms a low-boiling azeotrope with water.[1]

-

Action: Reflux at

for 2-4 hours.[1] Watch the trap. Water will separate at the bottom. Drain the trap periodically until no more water collects.

Step 3: Distill off Toluene

Once dry, raise the temperature to distill off the toluene. The reaction temperature must eventually reach

Step 4: Add DFBP (The Critical Moment)

Cool the reactor slightly (to

-

Crucial: Adding DFBP after the azeotropic drying ensures it is never exposed to the water that was stripped from the base/solvent.

Workflow Visualization

Figure 1: The "Golden Path" workflow prevents DFBP hydrolysis by ensuring water is removed before the fluorinated monomer is introduced.[1]

Module 3: Troubleshooting Common Failures

Q: My reaction mixture turned dark brown/black. Is this normal? A: No. A dark brown color typically indicates oxidative decomposition or extensive hydrolysis leading to quinone-like structures.[1]

-

Cause: Presence of oxygen or wet base at high temperatures.

-

Fix: Ensure rigorous

sparging (bubbling gas through the liquid, not just over it) for 20 mins before heating. Verify base dryness.[1]

Q: I isolated the polymer, but the film is brittle and the GPC shows low MW. A: This is the classic symptom of stoichiometric imbalance .

-

Mechanism:[1][2][3] If 1% of your DFBP hydrolyzed to a phenol, you effectively added a "stopper" to your chains. The Carothers equation dictates that even a 99:100 imbalance drastically caps the maximum degree of polymerization (

). -

Fix: Re-run the Dean-Stark protocol. Ensure you are not losing volatile monomers during the toluene distillation.

Q: Can I use DMF instead of NMP?

A: For high-temperature polymerizations (

Module 4: Analytical Verification (19F NMR)

The most powerful tool for detecting moisture damage is

1. The Reference (Pure DFBP):

DFBP is highly symmetric. You will see 3 distinct signals (approximate shifts relative to

-

Ortho (-F): ~ -140 to -142 ppm (Integral 4)

-

Para (-F): ~ -150 to -152 ppm (Integral 2)

-

Meta (-F): ~ -160 to -162 ppm (Integral 4)

2. The Failure Mode (Hydrolysis):

Water attacks the most electrophilic position: the Para fluorine (

-

Reaction:

-

The Signal Change:

-

The Para signal (-152 ppm) will decrease in intensity or disappear.

-

New Signals: The symmetry of one ring is broken. You will see a complex set of new peaks. The fluorine ortho to the new -OH group will shift significantly due to the shielding effect of the oxygen.

-

3. Quantitative Check: Integrate the Para signal vs. the Meta signal. In pure DFBP, the ratio is exactly 1:2. Any deviation indicates para-substitution (either by your desired nucleophile or by water).[1]

Mechanism of Failure

Figure 2: Competitive pathways. Hydrolysis yields a "dead end" molecule that cannot propagate polymer chains.

References

-

Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s. National Institutes of Health (NIH). Describes the standard Dean-Stark protocol for moisture control in fluorinated monomer polymerization.

-

A Structural and Mechanistic Study of π-Clamp-Mediated Cysteine Perfluoroarylation. Scientific Reports (Nature). Details the reactivity of perfluoroaryl groups with thiols and the competitive factors in aqueous/organic media.

-

19F NMR Chemical Shifts and Coupling Constants. University of California, Santa Barbara (UCSB). Reference data for assigning ortho, meta, and para fluorine signals in perfluoroaromatic systems.

-

Poly(arylene ether)s-Based Polymeric Membranes. MDPI. Review of synthesis conditions and the impact of hydrolysis on membrane properties.

Sources

strategies to avoid decomposition of Decafluorobenzophenone

Technical Support Center: Decafluorobenzophenone (DFBP) Stability & Handling Guide

Case ID: DFBP-STAB-001 Status: Active Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This compound (DFBP) is a cornerstone building block in the synthesis of high-performance poly(arylene ether)s, optoelectronic materials, and superhydrophobic coatings.[1] Its utility stems from the extreme electron deficiency of the perfluorinated rings, which activates the molecule toward Nucleophilic Aromatic Substitution (

However, this same reactivity makes DFBP prone to "decomposition"—specifically, unintended hydrolysis, photolytic degradation, and promiscuous side reactions.[1] This guide provides a self-validating protocol to maintain the integrity of DFBP.

Part 1: Critical Storage & Handling Protocols

Q: My DFBP sample has developed a slight yellow tint. Has it decomposed? A: Likely, yes. Pure DFBP should be a white to off-white crystalline solid.[1] Yellowing typically indicates the formation of phenolic impurities (via hydrolysis) or radical coupling products (via photolysis).

The Mechanism:

-

Hydrolysis: Atmospheric moisture, catalyzed by trace base or acid, attacks the para-fluorine atoms.[1] This converts the C-F bond to a C-OH bond (phenol), which is easily oxidized to quinone-like species that are yellow/brown.[1]

-

Photolysis: Benzophenones are potent photo-initiators.[1] Exposure to UV/visible light generates triplet states that can abstract hydrogens from solvents or moisture, leading to radical cross-linking.[1]

Corrective Action:

-

Immediate: Recrystallize from a non-nucleophilic solvent (e.g., hexane/toluene) if purity is critical.[1]

-

Prevention: Store strictly in amber glass vials under an inert atmosphere (

or Ar).

Q: What are the absolute "Do Not Use" solvents for DFBP? A: You must avoid nucleophilic solvents unless they are the intended reactant. DFBP is so electron-deficient that it will react with solvents that are typically considered "inert" for standard organics.[1]

Solvent Compatibility Matrix

| Solvent Class | Status | Risk Level | Reason for Incompatibility |

| Primary/Secondary Amines | FORBIDDEN | Critical | Rapid |

| Alcohols (MeOH, EtOH) | Avoid | High | Slow formation of ether linkages (alkoxy-substitution), accelerated by base/heat.[1] |

| DMSO / DMF | Caution | Moderate | Can promote hydrolysis if wet; decomposes at high temps ( |

| Dichloromethane (DCM) | Safe | Low | Excellent solubility; non-nucleophilic.[1] |

| Toluene / Xylene | Safe | Low | Stable; good for azeotropic drying.[1] |

| THF | Safe | Low | Good solubility; ensure it is peroxide-free.[1] |

Part 2: Reaction Optimization & Troubleshooting

Q: I am trying to substitute only one fluorine atom, but I am getting a mixture of products. How do I control this? A: This is a classic "over-substitution" issue. The first substitution deactivates the ring slightly, but not enough to fully prevent a second attack if conditions are too aggressive.

The "Cold-Starve" Strategy:

-

Temperature: Lower the reaction temperature to -20°C or 0°C . The activation energy for the second substitution is higher than the first.

-

Stoichiometry: Use a slight deficit of the nucleophile (0.95 equivalents).

-

Addition Mode: Add the nucleophile to the DFBP dropwise. This ensures the DFBP is always in excess, statistically favoring mono-substitution.[1]

Q: Why is my reaction yield lower than expected despite full consumption of starting material?

A: You likely have Hydrolytic Competition . If your solvent or reagents are not strictly anhydrous, the hydroxide ion (

Diagnostic Check:

Run a

-

Target Product: Distinct shifts for ortho, meta, and para fluorines (or loss of para signal).

-

Hydrolysis Impurity: Look for a new signal around -160 to -170 ppm (characteristic of pentafluorophenol derivatives).[1]

Part 3: Decomposition Pathways Visualization

The following diagram maps the stability profile of DFBP, highlighting the specific pathways that lead to sample degradation.